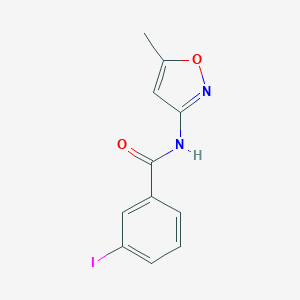

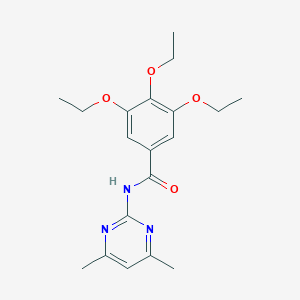

![molecular formula C23H21NO5S B431253 Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 361179-45-5](/img/structure/B431253.png)

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a chemical compound with the molecular formula C23H21NO5S . It has an average mass of 423.482 Da and a monoisotopic mass of 423.114044 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 5-isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran was prepared by the oxidation of 5-isopropyl-2-methyl-3-phenylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid . Another study described the base-promoted annulation between methyl 2-(phenylsulfinylmethyl)-3-furoate and 2-cyclohexenone, which resulted in a dihydro naphtho[2,3-b]furanone derivative in a regiospecific manner .Molecular Structure Analysis

The molecular structure of this compound involves a phenyl ring making a dihedral angle with the plane of the benzofuran fragment . The crystal structure is stabilized by aromatic π–π stacking interactions between the benzene and furan rings of neighboring molecules .Chemical Reactions Analysis

While specific chemical reactions involving Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate have not been found in the literature, similar compounds have been studied. For example, the attempted Pummerer reaction of a furan sulfoxide derivative produced four interesting furan derivatives .Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibitory Activity

This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme crucial in the process of melanin production. It has shown excellent inhibitory activity , with an IC50 value of 13.48 µg/mL , comparable to that of kojic acid . This suggests potential applications in the development of treatments for conditions like hyperpigmentation and melasma, as well as in the cosmetic industry for skin lightening products.

Antioxidant Properties

In scientific studies, derivatives of this compound have displayed moderate antioxidant activities in a DPPH assay . This indicates its potential use in preventing oxidative stress-related diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.

Antibacterial Activity

The compound has shown promising results against bacterial strains such as S. aureus and E. coli , with MIC values of 16 µg/mL . This points to its potential application in the development of new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.

Cytotoxic Activity

Naphtho[1,2-b]furan derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . This compound’s structure is similar to those that have shown effects against human colon carcinoma cells and hepatoma cells, suggesting its potential use in cancer research for the development of novel chemotherapeutic agents.

. This methodology could be further explored and applied in the synthesis of other complex organic compounds.Eigenschaften

IUPAC Name |

propan-2-yl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5S/c1-14(2)28-23(25)21-15(3)29-22-18-12-8-7-11-17(18)20(13-19(21)22)24-30(26,27)16-9-5-4-6-10-16/h4-14,24H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZLKKDCSATISH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl]-N-(4-chlorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B431170.png)

![N-(4-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B431171.png)

![6-Amino-3-tert-butyl-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431174.png)

![Ethyl 2-amino-3-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate](/img/structure/B431175.png)

![4-(4-Chlorophenyl)-1-[(2-methoxyethoxy)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B431181.png)

![Ethyl 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B431186.png)

![2-[(3,5-dichlorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B431187.png)

![2-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-N-(3-ethoxyphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B431191.png)